molecular formula C22H19N5O5 B2462058 ethyl 2-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate CAS No. 1216876-07-1

ethyl 2-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate

Cat. No.: B2462058
CAS No.: 1216876-07-1
M. Wt: 433.424
InChI Key: PZNUDOSIWMEVEX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a phenoxy group, and an ethyl ester moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-2-31-21(29)16-10-6-7-11-17(16)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNUDOSIWMEVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo[4,3-a]pyrazine ring.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the triazolopyrazine intermediate.

    Acylation and esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the ethyl ester moiety.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2

Biological Activity

Ethyl 2-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate (CAS Number: 1216876-07-1) is a synthetic compound belonging to the triazolopyrazine derivatives. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound features a complex structure that includes a triazole moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N5O5C_{22}H_{19}N_{5}O_{5}, with a molecular weight of 433.4 g/mol. The structural complexity contributes to its potential biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for some triazole derivatives have been reported as low as 0.125–8 μg/mL against these bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Pathogen
Triazole A0.125S. aureus
Triazole B0.5E. coli
Triazole C8P. aeruginosa

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. In one screening study involving multicellular spheroids, several triazole-containing compounds demonstrated promising anticancer activity against different cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: Novel Anticancer Compound
A study published in 2019 identified a novel anticancer compound from a library screening that included triazole derivatives. The compound exhibited significant cytotoxicity against cancer cells with an IC50 value indicating effective inhibition of tumor growth .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles are known to inhibit certain enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : Some derivatives act as antagonists or agonists at specific receptors related to inflammation and cancer progression.

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